2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694350
InChI: InChI=1S/C44H32N2O2S/c47-49(48)42-24-14-13-23-41(42)43(33-25-29-39(30-26-33)45(35-15-5-1-6-16-35)36-17-7-2-8-18-36)44(49)34-27-31-40(32-28-34)46(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H
SMILES: C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C44H32N2O2S
Molecular Weight: 652.8 g/mol

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide

CAS No.:

Cat. No.: VC13694350

Molecular Formula: C44H32N2O2S

Molecular Weight: 652.8 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide -

Specification

Molecular Formula C44H32N2O2S
Molecular Weight 652.8 g/mol
IUPAC Name 4-[1,1-dioxo-2-[4-(N-phenylanilino)phenyl]-1-benzothiophen-3-yl]-N,N-diphenylaniline
Standard InChI InChI=1S/C44H32N2O2S/c47-49(48)42-24-14-13-23-41(42)43(33-25-29-39(30-26-33)45(35-15-5-1-6-16-35)36-17-7-2-8-18-36)44(49)34-27-31-40(32-28-34)46(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H
Standard InChI Key PMNBQZRRUOTQBL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[1,1-dioxo-2-[4-(N-phenylanilino)phenyl]-1-benzothiophen-3-yl]-N,N-diphenylaniline, reflects its intricate structure. It features a central benzo[b]thiophene 1,1-dioxide core substituted at the 2- and 3-positions with 4-(diphenylamino)phenyl groups. This design introduces steric bulk and enhances electronic delocalization, critical for charge transport in organic semiconductors .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₄₄H₃₂N₂O₂S
Molecular Weight652.80 g/mol
CAS Number2091868-86-7
Hazard StatementsH302, H315, H319, H335
Storage ConditionsDark, inert atmosphere, RT

Electronic and Steric Features

The diphenylamino groups act as strong electron donors, facilitating hole transport in organic light-emitting diodes (OLEDs) and photovoltaic devices. Density functional theory (DFT) calculations on analogous systems suggest that the sulfone group in the thiophene dioxide core withdraws electrons, creating a push-pull configuration that modulates bandgap and emission properties .

Synthesis and Characterization

Palladium-Catalyzed Direct Arylation

A pivotal synthesis route involves Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxide derivatives with arylboronic acids. This method, optimized by recent studies, achieves C2-selective arylation with yields up to 76% under the following conditions :

Table 2: Representative Synthesis Conditions

ParameterSpecification
CatalystPd(OAc)₂ (10 mol%)
OxidantCu(OAc)₂ (4.0 equiv)
LigandPyridine (3.0 equiv)
Solvent1,4-Dioxane or DMSO
Temperature100°C
Reaction Time20 hours

The mechanism proceeds via C–H bond activation at the C2 position of the thiophene dioxide, followed by transmetalation with a triphenylboroxine-pyridine complex and reductive elimination to form the arylated product .

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, the ¹H NMR spectrum of the parent arylated derivative (2-phenylbenzo[b]thiophene 1,1-dioxide) shows aromatic protons between δ 7.20–7.85 ppm, while HRMS validates the molecular ion peak at m/z 243.0480 [M+H]⁺ .

Photophysical Behavior and Aggregation-Induced Emission

Absorption and Emission Profiles

The compound exhibits strong absorption in the 300–430 nm range, attributed to π–π* transitions. Emission maxima vary from 450–550 nm, with quantum yields enhanced in aggregated states—a hallmark of aggregation-induced emission (AIE). For example, derivatives bearing triarylamine substituents show solid-state photoluminescence efficiencies exceeding 40%, making them viable for non-doped OLEDs .

Table 3: Selected Photophysical Data

Derivativeλₐbs (nm)λₑₘ (nm)Φₑₘ (Solution/Solid)
5a (R = H)3364600.12 / 0.42
5b (R = OMe)4305300.18 / 0.51
6 (Bis-arylated)4195500.09 / 0.38

AIE Mechanism

The restriction of intramolecular rotation (RIR) in aggregated states suppresses non-radiative decay pathways. Bulky diphenylamino groups exacerbate this effect by increasing steric hindrance, thereby enhancing radiative recombination. Time-resolved fluorescence studies reveal bi-exponential decay kinetics, with lifetimes ranging from 2.5–6.8 ns in thin films .

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

As an emissive layer material, the compound’s AIE activity enables high-efficiency devices without dopants. Prototype OLEDs using analogous thiophene dioxide derivatives achieve maximum luminances of 12,000 cd/m² and external quantum efficiencies (EQEs) of 5.2% .

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, the diphenylamino groups improve hole mobility (μₕ ≈ 10⁻³ cm²/V·s), while the sulfone moiety enhances electron affinity. Preliminary studies report power conversion efficiencies (PCEs) of 3.8% in devices paired with PC₇₁BM acceptors .

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